molecular formula C4H12ClNO B1429468 (S)-2-Methoxypropan-1-amine hydrochloride CAS No. 907544-43-8

(S)-2-Methoxypropan-1-amine hydrochloride

Cat. No. B1429468
CAS RN: 907544-43-8
M. Wt: 125.6 g/mol
InChI Key: HDXPVDSGCDOOFU-WCCKRBBISA-N
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Description

(S)-2-Methoxypropan-1-amine hydrochloride, also known as (S)-methoxypropan-1-amine hydrochloride and abbreviated as (S)-MPH, is a chiral amine compound that has been the subject of much scientific research in the past few decades. It is a white, crystalline solid that is soluble in water and has a melting point of approximately 160°C. (S)-MPH is a chiral compound, meaning that it has two mirror image forms that are not superimposable. This property makes (S)-MPH an important compound for research in asymmetric synthesis, which is the process of synthesizing compounds with only one of the two mirror image forms. (S)-MPH is also used in the synthesis of other compounds and as a reagent in organic reactions.

Scientific Research Applications

Biocatalytic Synthesis of Chiral Amines

The biocatalytic synthesis of small chiral amines, including (S)-2-Methoxypropan-1-amine, is a key area of research. Amine dehydrogenases (AmDHs) have been shown to be effective for the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes. This approach offers an alternative to chemo-biocatalytic production, with conversions reaching up to 97.1% and moderate to high enantioselectivities for certain amines (Ducrot et al., 2021).

Enzymatic Kinetic Resolution of Chiral Amines

The enzymatic kinetic resolution of racemic amines, including (S)-2-Methoxypropan-1-amine, is another significant area of research. This involves the use of acetic acid esters modified with electron withdrawing 2-alkoxy-groups as acylating agents. The process has demonstrated excellent conversions and enantiomeric excess values under optimized conditions (Olah et al., 2018).

Synthesis of Amino Alcohols and Amines

The synthesis of 2-amino-1-aryloxy-3-methoxypropanes from 1-arylmethyl-2-(bromomethyl)aziridines is another application. This synthesis involves the conversion of aziridines to yield 2-amino-1-aryloxy-3-methoxypropanes and other isomeric compounds (D’hooghe et al., 2006).

Rotational Spectrum Analysis

The study of the rotational spectrum of methoxyamine, a compound related to (S)-2-Methoxypropan-1-amine, is essential for understanding its behavior in various environments, including potential interstellar applications. This research provides experimental frequencies vital for detecting such compounds in the interstellar medium (Kolesniková et al., 2018).

Occupational Exposure and Toxicity Studies

Studies on the toxicity and occupational exposure of related compounds, like 2-Methoxypropan-1-ol, provide insights into safety and health concerns in industrial applications. These studies are crucial for establishing occupational exposure limits and understanding the compound's toxic effects (Kilanowicz-Sapota & Klimczak, 2021).

properties

IUPAC Name

(2S)-2-methoxypropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-4(3-5)6-2;/h4H,3,5H2,1-2H3;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXPVDSGCDOOFU-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856282
Record name (2S)-2-Methoxypropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Methoxypropan-1-amine hydrochloride

CAS RN

907544-43-8
Record name (2S)-2-Methoxypropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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